Benzyl 3-nitrobenzoate Benzyl 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 136322-11-7
VCID: VC21284777
InChI: InChI=1S/C14H11NO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

Benzyl 3-nitrobenzoate

CAS No.: 136322-11-7

Cat. No.: VC21284777

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-nitrobenzoate - 136322-11-7

Specification

CAS No. 136322-11-7
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name benzyl 3-nitrobenzoate
Standard InChI InChI=1S/C14H11NO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9H,10H2
Standard InChI Key QXYKESHEGVTGLH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

Benzyl 3-nitrobenzoate features a 3-nitrobenzoic acid core that is esterified with a benzyl group. The nitro group is positioned at the meta (3) position of the benzoic acid component. This positioning affects the electron distribution across the molecule, influencing its reactivity patterns and potential applications.

The structure can be represented by the following molecular formula and basic structural features:

  • Molecular Formula: C₁₄H₁₁NO₄

  • Structural Components: A benzyl group connected via an ester linkage to 3-nitrobenzoic acid

  • Functional Groups: Nitro group, ester linkage, two aromatic rings

Physical Properties

While specific data for benzyl 3-nitrobenzoate is limited in the search results, we can infer certain properties based on similar compounds:

PropertyValue/DescriptionInference Basis
Physical AppearanceCrystalline solidSimilar esters
Molecular WeightApproximately 257.24 g/molCalculated from molecular formula
Melting PointEstimated 70-90°CBased on similar nitrobenzoate esters
SolubilitySoluble in organic solvents (ethanol, acetone); Limited solubility in waterTypical of aromatic esters
ColorPale yellow to whiteCommon for nitroaromatic compounds

Synthesis Methods

Esterification Approach

The primary synthesis method for benzyl 3-nitrobenzoate involves the esterification of 3-nitrobenzoic acid with benzyl alcohol. Drawing from similar synthetic procedures for related compounds, the synthesis likely involves the following steps:

  • Reaction of 3-nitrobenzoic acid with benzyl alcohol

  • Use of an acid catalyst (typically sulfuric acid or hydrogen chloride)

  • Removal of water formed during the reaction (often through azeotropic distillation)

  • Purification through recrystallization

The general reaction can be represented as:
3-nitrobenzoic acid + benzyl alcohol → benzyl 3-nitrobenzoate + water

Alternative Synthetic Routes

By analogy with the synthesis of methyl 3-nitrobenzoate described in search result , an alternative approach might involve the nitration of benzyl benzoate:

  • Addition of benzyl benzoate to a cold reaction vessel

  • Preparation of a nitrating mixture (concentrated nitric acid and sulfuric acid)

  • Slow addition of the nitrating mixture while maintaining low temperature (below 6°C)

  • Allowing the reaction to proceed at room temperature

  • Isolation of the product through precipitation and filtration

  • Purification through recrystallization

This method would follow a similar procedure to the one described for methyl 3-nitrobenzoate, with appropriate modifications for the benzyl group.

Chemical Reactivity

Key Reaction Types

Based on its structure and functional groups, benzyl 3-nitrobenzoate is expected to undergo several characteristic reactions:

Reaction TypeDescriptionPotential Products
ReductionReduction of the nitro groupBenzyl 3-aminobenzoate
HydrolysisCleavage of the ester bond3-nitrobenzoic acid and benzyl alcohol
TransesterificationExchange of the benzyl groupVarious 3-nitrobenzoate esters
Nucleophilic SubstitutionReactions involving the nitro groupSubstituted derivatives

Reduction Reactions

The nitro group in benzyl 3-nitrobenzoate can be reduced to an amino group using various reducing agents. This transformation is particularly important for creating amine derivatives that have different chemical and biological properties:

  • Reducing agents: Hydrogen with palladium catalyst, tin(II) chloride, sodium borohydride

  • Conditions: Typically requires mild to moderate conditions to prevent reduction of the ester group

  • Product: Benzyl 3-aminobenzoate, which has potential applications in pharmaceutical synthesis

Hydrolysis Reactions

The ester linkage in benzyl 3-nitrobenzoate can undergo hydrolysis under both acidic and basic conditions:

  • Acidic hydrolysis: Typically uses strong mineral acids (HCl, H₂SO₄)

  • Basic hydrolysis: Uses alkaline solutions (NaOH, KOH)

  • Products: 3-nitrobenzoic acid and benzyl alcohol

  • Applications: This reaction is useful for generating the parent acid for other transformations

Applications in Scientific Research

Organic Synthesis

Benzyl 3-nitrobenzoate serves as an important intermediate in organic synthesis pathways. Its utility stems from:

  • The reactivity of the nitro group, which can be transformed into various other functional groups

  • The benzyl ester's selective reactivity under specific conditions

  • Its potential as a building block for more complex molecular structures

These properties make it valuable in the synthesis of pharmaceuticals, fine chemicals, and specialty materials.

Chemical Research Tools

Similar to related compounds, benzyl 3-nitrobenzoate may find applications in specialized research areas:

  • As a model compound for studying ester hydrolysis mechanisms

  • For investigating nitroaromatic reactivity patterns

  • In developing and testing new synthetic methodologies

Biological Activity and Pharmaceutical Relevance

Potential ActivityHypothesized MechanismResearch Status
AntimicrobialInteraction with bacterial cell membranes or enzymesRequires specific investigation
Enzyme InhibitionPossible interaction with cellular enzymesTheoretical based on similar structures
Anti-inflammatoryEffects on inflammatory pathwaysNot confirmed for this specific compound

Structure-Activity Relationships

The position of the nitro group at the meta position (compared to para position in some related compounds) likely influences the biological activity profile of benzyl 3-nitrobenzoate. Research on similar compounds suggests that:

  • The nitro group position affects the electronic distribution and thus binding to biological targets

  • The benzyl ester group may contribute to lipophilicity and membrane permeability

  • These structural features combine to determine the compound's potential pharmaceutical properties

Comparative Analysis with Related Compounds

Structural Comparisons

Benzyl 3-nitrobenzoate shares structural similarities with several compounds mentioned in the search results:

CompoundSimilaritiesKey DifferencesReference
Benzyl 4-chloro-3-nitrobenzoateBoth are benzyl esters with nitro groupsDifferent substitution pattern; additional chloro group
Methyl 3-nitrobenzoateSame core structure with nitro group at 3-positionDifferent alcohol component (methyl vs. benzyl)
N-benzyl-3-nitroanilineBoth contain benzyl and nitro groupsDifferent connectivity; aniline vs. ester
Benzyl 3-(2-(5-Methyl-2-nitrophenoxy)ethoxy)-4-nitrobenzoateBoth are benzyl esters with nitro groupsMore complex substitution pattern

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of benzyl 3-nitrobenzoate typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Shows characteristic patterns for aromatic protons of both rings and the methylene group of the benzyl moiety

    • ¹³C NMR: Reveals carbon signals for the carbonyl group, aromatic carbons, and the methylene carbon

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for:

      • Ester carbonyl group (approximately 1720-1740 cm⁻¹)

      • Nitro group (asymmetric stretching at 1520-1550 cm⁻¹ and symmetric stretching at 1345-1385 cm⁻¹)

      • Aromatic C-H stretching (3030-3080 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight

    • Fragmentation pattern showing loss of the benzyl group and other characteristic fragments

Chromatographic Analysis

For purity determination and analysis, chromatographic techniques would typically be employed:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions using C18 columns

    • Mobile phases typically consisting of acetonitrile/water or methanol/water mixtures

    • UV detection at wavelengths corresponding to the aromatic and nitro group absorptions

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates

    • Solvent systems such as hexane/ethyl acetate mixtures

    • Visualization under UV light or with appropriate staining reagents

Current Research Trends and Future Directions

Emerging Applications

Based on trends observed for similar compounds, potential research directions for benzyl 3-nitrobenzoate may include:

  • Development of new synthetic methodologies using this compound as a model substrate

  • Exploration of its potential as a building block for pharmaceutically active compounds

  • Investigation of its properties for materials science applications

  • Studies of its potential biological activities, particularly antimicrobial and enzyme inhibition properties

Green Chemistry Approaches

Sustainable approaches to the synthesis and utilization of benzyl 3-nitrobenzoate represent an important research direction:

  • Development of catalytic methods for its synthesis without strong mineral acids

  • Exploration of solvent-free or aqueous reaction conditions

  • Investigation of enzymatic synthesis routes

  • Studies of biodegradation pathways and environmental fate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator